2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Description
The compound incorporates the 1,2,4-oxadiazole moiety, a five-membered heterocyclic compound that includes one oxygen, two carbon, and two nitrogen atoms within its ring structure. This structural unit is known for its versatile applications in pharmacology due to its ability to facilitate hydrogen bond interactions with biomacromolecules, thereby enhancing pharmacological activity (Jing-Jing Wang et al., 2022).
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including the compound of interest, can be accomplished through various synthetic protocols, depending on the starting substrate. Common methods involve the use of amidoxime, nitriles, chloroximes, benzaldehyde, vinyl benzene, and benzamides as starting materials. These protocols are designed to balance reaction conditions, feasibility, and economic considerations (Synthetic Communications, 2023).
Molecular Structure Analysis
The molecular structure of this compound, characterized by the presence of the 1,2,4-oxadiazole ring, plays a significant role in its chemical and pharmacological profile. This moiety is beneficial for the compound's interaction with different enzymes and receptors through weak interactions, which is a key factor in its bioactivity (G. Verma et al., 2019).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives engage in a variety of chemical reactions that underline their versatility in synthetic chemistry. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the generation of a wide array of further derivatives with tailored properties for specific applications (Rajnish Kumar et al., 2023).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Kavita Rana et al., 2020).
Chemical Properties Analysis
The chemical properties of the compound, such as reactivity, stability, and interaction with biological targets, are dictated by the oxadiazole ring and the nature of its substituents. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules, which is crucial for its biological activity (S. Jalhan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-10-14(11-9-13)19-21-17(27-22-19)12-23(2)20(24)18-15(25-3)6-5-7-16(18)26-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGSUJLAUAYHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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